molecular formula C17H18ClN3O B11564911 N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11564911
M. Wt: 315.8 g/mol
InChI Key: HLXKAURAUSZBPT-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-methylaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is explored as a lead compound for the development of new drugs. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties and enhance its efficacy and safety profile.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-(4-fluorophenoxy)acetohydrazide
  • N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-(4-nitrophenyl)acetohydrazide

Uniqueness

N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H18ClN3O/c1-12-5-3-4-6-16(12)19-11-17(22)21-20-13(2)14-7-9-15(18)10-8-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13+

InChI Key

HLXKAURAUSZBPT-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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